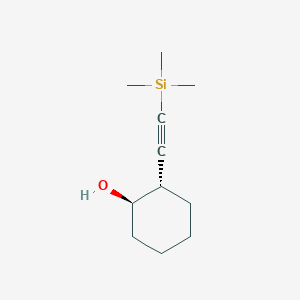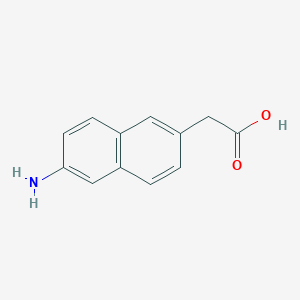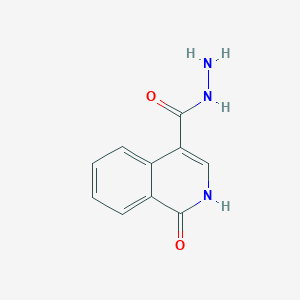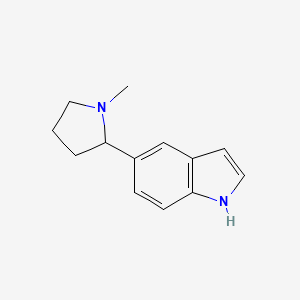
Trans-2-((trimethylsilyl)ethynyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-((trimethylsilyl)ethynyl)cyclohexanol: is an organic compound with the molecular formula C11H20OSi. It is a secondary alcohol with a hydroxyl group attached to a cyclohexane ring, which is further substituted with a trimethylsilyl-ethynyl group. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-((trimethylsilyl)ethynyl)cyclohexanol typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-2-((trimethylsilyl)ethynyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Trans-2-((trimethylsilyl)ethynyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trans-2-((trimethylsilyl)ethynyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the trimethylsilyl-ethynyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Cyclohexanol: A simple secondary alcohol with a hydroxyl group attached to a cyclohexane ring.
2-Phenylcyclohexanol: A compound with a phenyl group substituted on the cyclohexane ring.
2-((Trimethylsilyl)ethynyl)cyclohexanone: A ketone derivative with a similar trimethylsilyl-ethynyl group.
Uniqueness: Trans-2-((trimethylsilyl)ethynyl)cyclohexanol is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl group on the cyclohexane ring.
Propriétés
Formule moléculaire |
C11H20OSi |
|---|---|
Poids moléculaire |
196.36 g/mol |
Nom IUPAC |
(1R,2S)-2-(2-trimethylsilylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h10-12H,4-7H2,1-3H3/t10-,11+/m0/s1 |
Clé InChI |
VQIUWJOPAYJZBQ-WDEREUQCSA-N |
SMILES isomérique |
C[Si](C)(C)C#C[C@@H]1CCCC[C@H]1O |
SMILES canonique |
C[Si](C)(C)C#CC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)
![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)




![3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B11900031.png)
![(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
